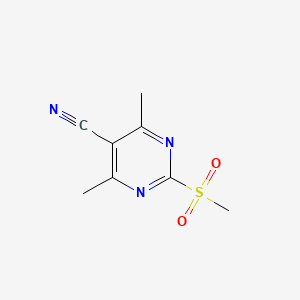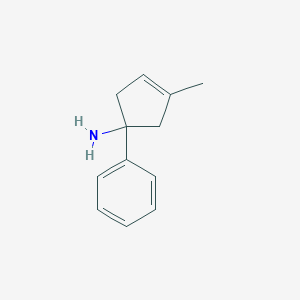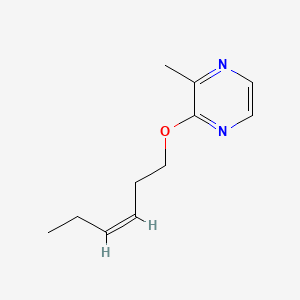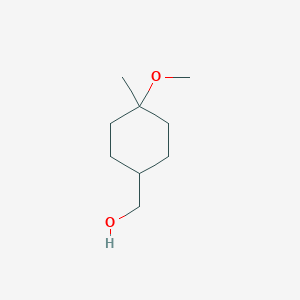
(4-Methoxy-4-methylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O2. It is classified as a higher alicyclic primary alcohol. This compound is known for its colorless, oily appearance and faint mint-like odor. It exists in both cis and trans isomers, depending on the relative positions of the methoxy and hydroxymethyl groups on the cyclohexane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methoxy-4-methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, resulting in the formation of the desired alcohol.
Industrial Production Methods
Industrial production of this compound is often a byproduct in the production of cyclohexanedimethanol, a commodity chemical. This occurs during the hydrogenation of dimethyl terephthalate . The reaction can be summarized as follows:
C6H4(CO2CH3)2+8H2→CH3C6H10CH2OH+2CH3OH+H2O
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxy-4-methylcyclohexyl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and as a frothing agent in coal cleaning processes.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-4-methylcyclohexyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to corresponding aldehydes or ketones . The compound’s effects are mediated through its interactions with specific receptors and pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexanemethanol: This compound is structurally similar but lacks the methoxy group.
2,4-Dimethylcyclohexanemethanol: This compound has two methyl substituents instead of one.
Uniqueness
(4-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
1637310-66-7 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(4-methoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-9(11-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 |
Clave InChI |
UKBJWLZFVUJOFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


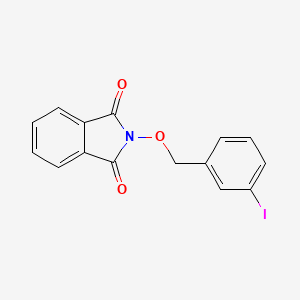
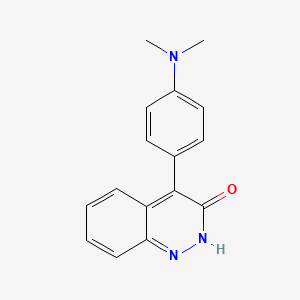
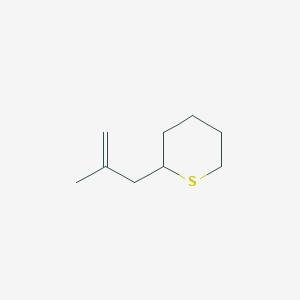
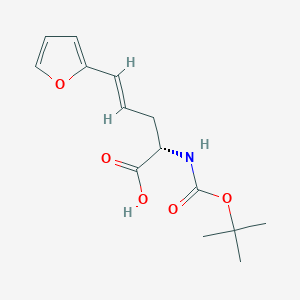
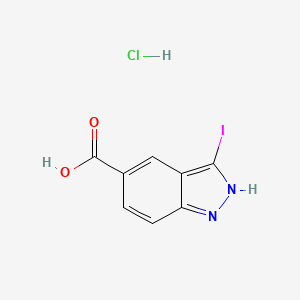
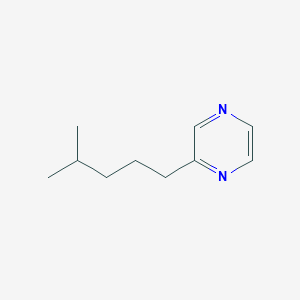
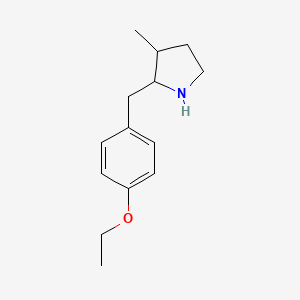
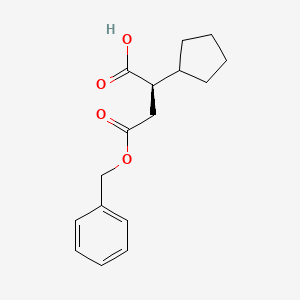
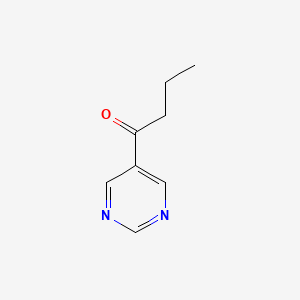
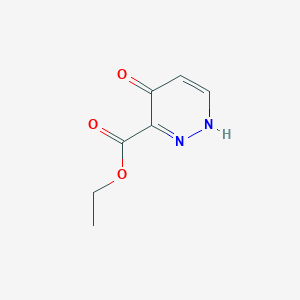
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
